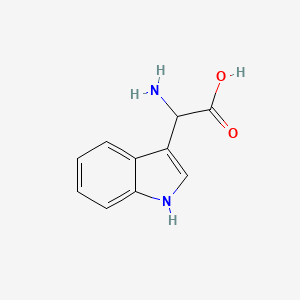

D,L-3-Indolylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D,L-3-Indolylglycine: est un acide aminé non naturel qui ressemble étroitement au tryptophane. Il présente un groupe indole directement lié à la position α de la molécule de glycine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La D,L-3-Indolylglycine peut être synthétisée par différentes méthodes. Une approche notable implique la réaction d'alkylation de Friedel-Crafts asymétrique entre les indoles et l'acétate d'éthyle 2-(4-méthoxyphénylimino), catalysée par un complexe de zinc dinucléaire . Cette méthode permet d'obtenir une haute énantiosélectivité et peut être mise à l'échelle sans compromettre l'excès énantiomérique.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, le composé est généralement produit en milieu de recherche en utilisant les voies de synthèse susmentionnées. L'extensibilité de ces méthodes suggère un potentiel d'application industrielle.

Analyse Des Réactions Chimiques

Reaction Mechanism and Conditions

-

Components : Indole derivatives (e.g., N-methylindole), glyoxalic acid, and aliphatic amines (e.g., butylamine, benzylamine).

-

Process : Indole undergoes electrophilic substitution at the 3-position with an imine intermediate formed from glyoxalic acid and the amine.

-

Key Advantages :

Spontaneous Friedel-Crafts Reaction with Glyoxylate Imines

An alternative approach employs glyoxylate imines instead of free glyoxalic acid, enabling diastereoselective synthesis of chiral derivatives .

Reaction Features

-

Substrates : Ethyl glyoxylate imines (derived from amines like (R)-α-methylbenzylamine) and indoles.

-

Conditions : Proceeds spontaneously without acid catalysts at room temperature.

-

Outcomes :

Stereochemical Control Example

| Imine Source | Product | dr (diastereomeric ratio) |

|---|---|---|

| (R)-α-Methylbenzylamine | Ethyl α-(3-indolyl)glycinate | 96:4 |

Functionalization via C–H Activation

Metal-catalyzed C–H activation methodologies have been explored for late-stage diversification :

Key Protocols

-

Ru/Co-Photocatalysis : Enables coupling of indolylglycine derivatives with aryl diazonium salts under light irradiation .

-

Fe(ClO₄)₃/TBHP System : Oxidizes α-amino carbonyl precursors for indole functionalization .

Limitations

-

Requires pre-synthesized α-amino carbonyl intermediates.

Solubility and Stability Considerations

D,L-3-Indolylglycine’s reactivity is influenced by its physicochemical properties:

-

Storage : Stable at -20°C for 1 month; prolonged storage requires -80°C .

-

Handling : Stock solutions in DMSO or water must avoid repeated freeze-thaw cycles to prevent degradation .

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Time | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|

| Three-component (water) | None | 1–2 h | 70–95 | N/A |

| Glyoxylate imine reaction | None | 24 h | 65–89 | Up to 96:4 |

| Ru/Co-Photocatalysis | Ru/Co | 12 h | 50–75 | N/A |

Applications De Recherche Scientifique

Synthesis of D,L-3-Indolylglycine

This compound can be synthesized through various methods, including one-pot reactions that utilize environmentally friendly solvents. For example, a study demonstrated an efficient synthesis using a three-component reaction involving indole, glyoxalic acid, and primary amines in water at ambient temperature. This method not only simplifies the synthesis process but also enhances yield and purity of the product .

Neuropharmacological Effects

This compound has been studied for its role as a neuromodulator. It acts as an antagonist at glycine receptors and has shown potential in modulating neurotransmission. This property makes it a candidate for further research into treatments for neurological disorders such as schizophrenia and epilepsy .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of indolylglycines can down-regulate specific pathways involved in cancer progression, making them potential candidates for drug development .

Phytotoxicity and Agricultural Applications

This compound derivatives have been evaluated for their herbicidal properties. A novel class of 3-indolylglycines was synthesized and tested for phytotoxic effects on Lactuca sativa (lettuce). The compounds demonstrated significant inhibition of germination and root growth, suggesting their potential use as environmentally friendly herbicides .

Case Studies

Mécanisme D'action

D,L-3-Indolylglycine exerts its effects primarily through its structural similarity to tryptophan. The indole moiety allows it to interact with various molecular targets, including enzymes and receptors involved in protein synthesis and function . The compound can be incorporated into proteins, influencing their structure and activity.

Comparaison Avec Des Composés Similaires

Composés similaires :

Tryptophane : Un acide aminé naturel avec un groupe indole.

Acide indole-3-acétique : Une hormone végétale avec une structure indole similaire.

Acide indole-3-butyrique : Une autre hormone végétale avec un cycle indole.

Unicité : La D,L-3-Indolylglycine est unique en raison de sa nature non naturelle et de sa configuration structurale spécifique, qui lui permet d'être utilisée dans la conception de protéines fonctionnelles et comme bloc de construction polyvalent en synthèse organique . Sa capacité à remplacer les groupements tryptophane dans les peptidomimétiques la distingue des autres composés similaires .

Activité Biologique

D,L-3-Indolylglycine (I3G) is a compound of significant interest in biological research due to its diverse biological activities, particularly in cancer therapy and neurobiology. This article explores the biological activity of I3G, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a derivative of indole, a structure commonly found in many natural products and pharmaceutical agents. The synthesis of I3G has been achieved through various methods, including one-pot reactions that utilize environmentally benign solvents like water, demonstrating the compound's accessibility for further research and application .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 180.17 g/mol |

| Solubility | Soluble in water |

| Synthesis Method | One-pot reaction with glyoxalic acid and amines |

Anticancer Properties

I3G has shown promising anticancer properties across various studies. It has been evaluated for its effects on different cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). Here are some key findings:

- Mechanism of Action : I3G induces apoptosis in cancer cells by inhibiting the Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it affects cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase .

- In Vitro Studies : In vitro studies have demonstrated that I3G can reduce cell viability in MCF-7 cells significantly compared to control groups. Flow cytometry analysis revealed that I3G treatment leads to G1 phase arrest, indicating its potential role as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| PC-3 | 20 | Inhibits cell proliferation |

Neuroprotective Effects

Beyond its anticancer properties, I3G exhibits neuroprotective effects. Research indicates that it may enhance cognitive function and protect against neurodegenerative diseases:

- Mechanism : I3G modulates neurotransmitter levels and promotes neurogenesis, potentially through the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

- Animal Studies : In animal models, I3G administration has been linked to improved memory performance and reduced neuronal apoptosis in models of Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of I3G:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with I3G resulted in a significant decrease in cell viability and induced apoptosis through the modulation of the Akt pathway .

- Neuroprotection in Rodent Models : Research demonstrated that I3G administration improved spatial learning and memory in rodents subjected to stress-induced cognitive decline, suggesting its potential application in treating neurodegenerative disorders .

Propriétés

Numéro CAS |

6747-15-5 |

|---|---|

Formule moléculaire |

C10H10N2O2 |

Poids moléculaire |

190.20 g/mol |

Nom IUPAC |

(2R)-2-azaniumyl-2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1 |

Clé InChI |

AIZGBPJAKQNCSD-SECBINFHSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])[NH3+] |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])[NH3+] |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.